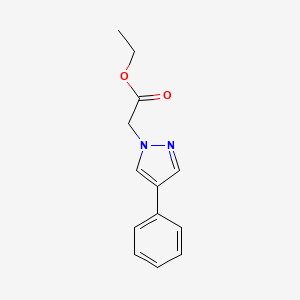ethyl 4-phenyl-1H-pyrazole-1-acetate
CAS No.:
Cat. No.: VC14017272
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H14N2O2 |
|---|---|
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | ethyl 2-(4-phenylpyrazol-1-yl)acetate |
| Standard InChI | InChI=1S/C13H14N2O2/c1-2-17-13(16)10-15-9-12(8-14-15)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
| Standard InChI Key | WTLQRLRCTJHDFU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN1C=C(C=N1)C2=CC=CC=C2 |
Introduction
Molecular Structure and Chemical Identity
Ethyl 4-phenyl-1H-pyrazole-1-acetate belongs to the pyrazole family, a class of heterocyclic aromatic compounds featuring a five-membered ring with two adjacent nitrogen atoms. Its molecular structure comprises a pyrazole core substituted with a phenyl group at the 4-position and an ethyl acetate group at the 1-position. The compound’s IUPAC name, ethyl 2-(4-phenylpyrazol-1-yl)acetate, reflects this substitution pattern .
Structural Descriptors
The following table summarizes key molecular identifiers:
The Canonical SMILES string illustrates the ethyl acetate side chain (-OCOC₂H₅) attached to the pyrazole nitrogen, while the phenyl group (-C₆H₅) occupies the 4-position of the heterocycle . The InChIKey provides a unique identifier for database searches, critical for computational chemistry applications .
Synthesis and Synthetic Methodologies
The synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate typically involves multi-step protocols centered on pyrazole ring formation and subsequent functionalization.
Pyrazole Ring Construction
Pyrazole synthesis often employs condensation reactions between hydrazine derivatives and 1,3-diketones or α,β-unsaturated carbonyl compounds. For ethyl 4-phenyl-1H-pyrazole-1-acetate, a plausible route involves:
-
Hydrazine Reaction: Reacting phenylacetaldehyde derivatives with hydrazine hydrate to form a hydrazone intermediate.
-
Cyclization: Intramolecular cyclization under acidic or basic conditions to yield the pyrazole core .
Functionalization Strategies
Post-cyclization, the ethyl acetate moiety is introduced via alkylation or nucleophilic substitution. For instance, treating 4-phenylpyrazole with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) facilitates the formation of the ester linkage at the 1-position .
Optimization Considerations
Recent advancements emphasize transition-metal-free methodologies to enhance sustainability. For example, calcium carbide has been explored as an acetylide source in pyrazole synthesis, reducing reliance on precious metal catalysts .
Spectroscopic Characterization
Structural elucidation of ethyl 4-phenyl-1H-pyrazole-1-acetate relies on spectroscopic techniques, including NMR, MS, and infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Key signals include:
-
¹³C NMR: Peaks at δ 170–175 ppm confirm the ester carbonyl group, while aromatic carbons resonate between δ 125–140 ppm.
Mass Spectrometry (MS)
Electron ionization (EI) MS reveals a molecular ion peak at m/z 230.26, consistent with the molecular weight. Fragmentation patterns include loss of the ethyl group (m/z 185.04) and subsequent cleavage of the acetate moiety (m/z 130.07) .
Infrared (IR) Spectroscopy
IR spectra exhibit strong absorption bands at ~1740 cm⁻¹ (C=O stretch of the ester) and ~1600 cm⁻¹ (C=N stretch of the pyrazole ring).
Applications in Synthetic Chemistry
Ethyl 4-phenyl-1H-pyrazole-1-acetate serves as a versatile building block in organic synthesis.
Heterocyclic Functionalization
The pyrazole ring participates in Click chemistry reactions, enabling the synthesis of triazoles and other nitrogen-rich heterocycles. The acetate group acts as a leaving group in nucleophilic substitutions .
Catalytic Transformations
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can functionalize the phenyl ring, introducing diverse aryl or alkyl groups for structure-activity relationship (SAR) studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume